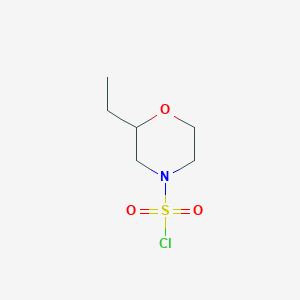
4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride is a chemical compound belonging to the family of chlorinated nitroaromatic compounds. These compounds are significant in various industrial applications due to their unique chemical properties. The compound is characterized by the presence of a chloro group, a methyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes:
Chlorination: The addition of a chloro group.
These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include bromine and chlorine.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its mechanism of action include the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride can be compared with similar compounds such as:
- 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride
- 1-Chloro-4-methyl-2-nitrobenzene
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the sulfonyl fluoride group in this compound makes it unique and suitable for specific industrial and research applications .
Eigenschaften
Molekularformel |
C7H5ClFNO4S |
|---|---|
Molekulargewicht |
253.64 g/mol |
IUPAC-Name |
4-chloro-2-methyl-5-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3 |
InChI-Schlüssel |
GTYLTSSQMYRXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


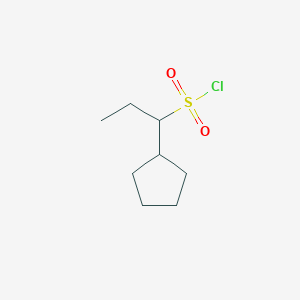
![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)
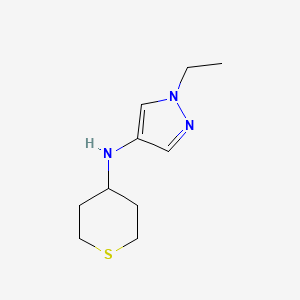
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)
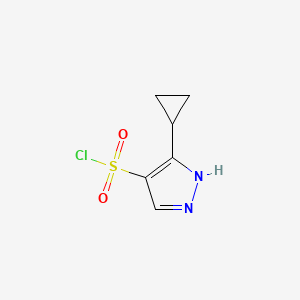

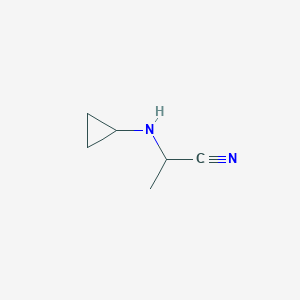
![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)

![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)

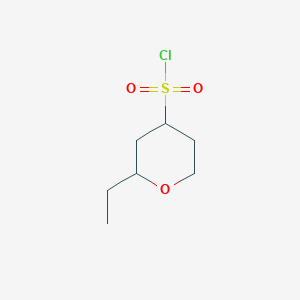
![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)
